![molecular formula C8H9ClN2OS B15273749 2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyethanimidamide group. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves several steps. One common method includes the reaction of 2-chlorobenzenethiol with ethyl chloroacetate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyethanimidamide group may interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde: This compound has a similar chlorophenyl and sulfanyl group but differs in its aldehyde functional group, which gives it different chemical properties and applications.
2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone: This compound contains a triazole ring and is studied for its anti-inflammatory properties.
The uniqueness of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H9ClN2OS |
|---|---|
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clé InChI |
RVWZODYYKCCNJK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)SC/C(=N/O)/N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)SCC(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



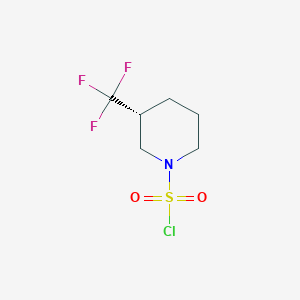

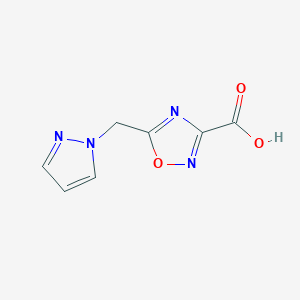
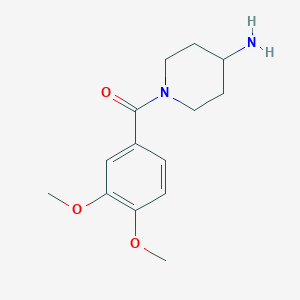

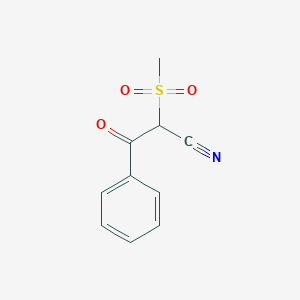
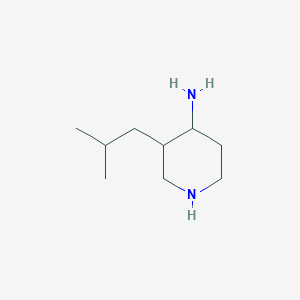
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
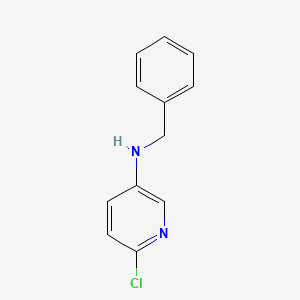


![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
